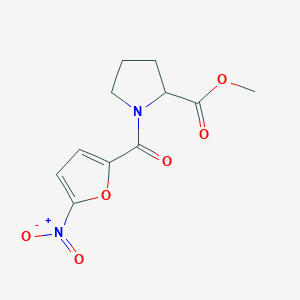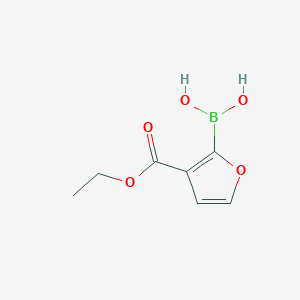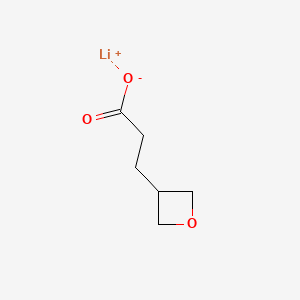
4-amino-1H-imidazole-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1H-imidazole-2-carboxamide hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a white to pale brown or pale grey powder that is highly soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-2-carboxamide hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process may include additional purification steps to ensure the high purity of the final product. The use of molecular oxygen to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions, is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-imidazole-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, nickel catalysts, and various acids and bases. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and other industries .
Scientific Research Applications
4-amino-1H-imidazole-2-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, functional materials, and catalysts.
Mechanism of Action
The mechanism of action of 4-amino-1H-imidazole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. One of the key pathways is the activation of AMP-dependent protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis . By stimulating AMPK activity, the compound increases the metabolic activity of tissues, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-aminoimidazole-4-carboxamide ribonucleotide: An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
1,3-diazole: Another imidazole derivative with broad chemical and biological properties.
Uniqueness
4-amino-1H-imidazole-2-carboxamide hydrochloride is unique due to its specific structure and the presence of both amino and carboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C4H7ClN4O |
|---|---|
Molecular Weight |
162.58 g/mol |
IUPAC Name |
5-amino-1H-imidazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-2-1-7-4(8-2)3(6)9;/h1H,5H2,(H2,6,9)(H,7,8);1H |
InChI Key |
GJCJZUYPYOMNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)


![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)







